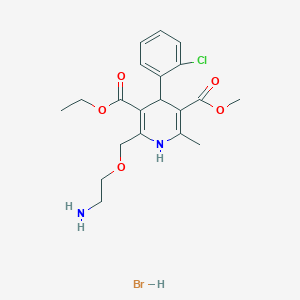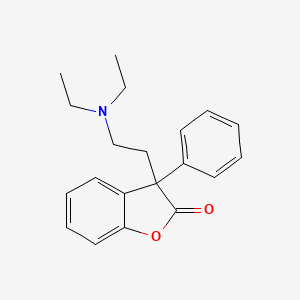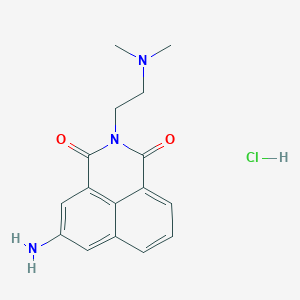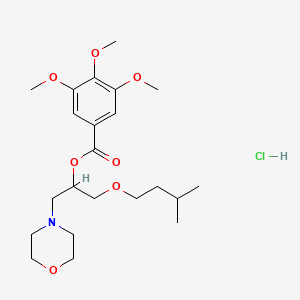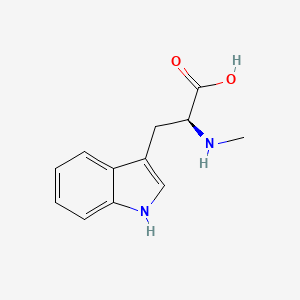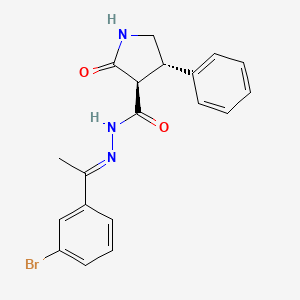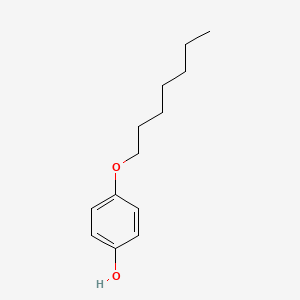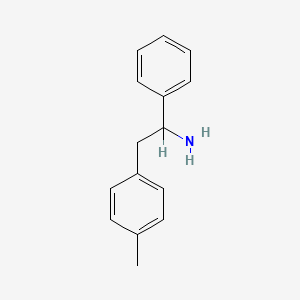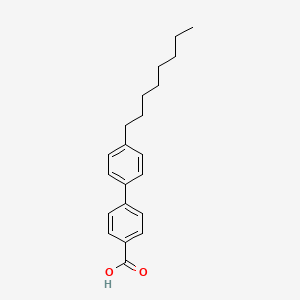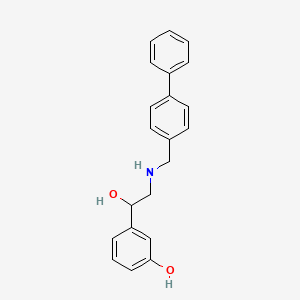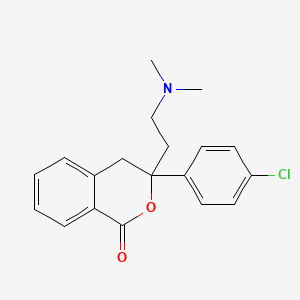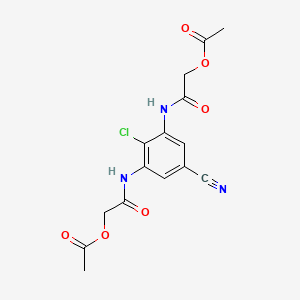
Acreozast
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acreozast involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The detailed synthetic route is proprietary and not fully disclosed in public literature. general synthetic methods for similar compounds often involve:
Formation of the core structure: This typically involves the condensation of appropriate starting materials under controlled conditions.
Functional group modifications: Introduction of specific functional groups such as chlorides, nitriles, and esters through reactions like halogenation, nitration, and esterification.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Purification processes: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acreozast undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitriles and other groups to amines or alcohols.
Substitution: Halogenation and nitration reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Acreozast has several scientific research applications, including:
Chemistry: Used as a model compound to study histamine release inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes involving histamine release.
Medicine: Potential therapeutic applications in treating asthma and atopic dermatitis.
Industry: Used in the development of new histamine release inhibitors and related compounds.
Mechanism of Action
Acreozast exerts its effects by inhibiting the release of histamine from cells primed with interleukin-3 (IL-3) . The molecular target is the vascular cell adhesion molecule 1 (VCAM1), which plays a role in the inflammatory response . By inhibiting VCAM1, this compound reduces the release of histamine and other mediators involved in allergic inflammation .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another histamine release inhibitor used for treating allergies.
Loratadine: A non-sedating antihistamine used for allergic reactions.
Fexofenadine: An antihistamine used to treat seasonal allergies.
Uniqueness
Acreozast is unique in its specific inhibition of histamine release primed with IL-3, which may offer advantages in treating conditions with an inflammatory component . Unlike other antihistamines, this compound targets the underlying cellular mechanisms involved in histamine release .
Properties
CAS No. |
123548-56-1 |
|---|---|
Molecular Formula |
C15H14ClN3O6 |
Molecular Weight |
367.74 g/mol |
IUPAC Name |
[2-[3-[(2-acetyloxyacetyl)amino]-2-chloro-5-cyanoanilino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C15H14ClN3O6/c1-8(20)24-6-13(22)18-11-3-10(5-17)4-12(15(11)16)19-14(23)7-25-9(2)21/h3-4H,6-7H2,1-2H3,(H,18,22)(H,19,23) |
InChI Key |
VNVBCWREJHKWSG-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N |
Canonical SMILES |
CC(=O)OCC(=O)NC1=CC(=CC(=C1Cl)NC(=O)COC(=O)C)C#N |
Appearance |
Solid powder |
Key on ui other cas no. |
123548-56-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3,5-bis(acetoxyacetylamino)-4-chlorobenzonitrile TYB 2285 TYB-2285 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
